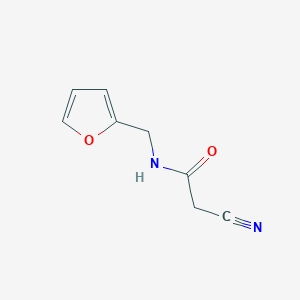

2-ciano-N-(furan-2-ilmetil)acetamida

Descripción general

Descripción

2-cyano-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C8H8N2O2.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

It has been identified as a cytotoxic agent, suggesting that it may interact with cellular components involved in cell growth and proliferation .

Mode of Action

As a cytotoxic agent, it likely interacts with its targets, leading to changes that inhibit cell growth or induce cell death

Biochemical Pathways

Given its cytotoxic activity, it may impact pathways related to cell cycle regulation, apoptosis, or DNA repair

Result of Action

It has shown anticancer activity against leukemia cell lines, suggesting that it may induce cell death or inhibit cell proliferation in these cells .

Análisis Bioquímico

Biochemical Properties

2-Cyano-N-(furan-2-ylmethyl)acetamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction . For instance, it has been observed to inhibit certain enzymes, thereby affecting the catalytic activities of these enzymes. Additionally, 2-cyano-N-(furan-2-ylmethyl)acetamide can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of 2-cyano-N-(furan-2-ylmethyl)acetamide on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it has demonstrated cytotoxic effects on various cancer cell lines, including leukemia cells

Molecular Mechanism

At the molecular level, 2-cyano-N-(furan-2-ylmethyl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . The compound’s cyano group is particularly reactive, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, 2-cyano-N-(furan-2-ylmethyl)acetamide has been shown to induce changes in gene expression, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-cyano-N-(furan-2-ylmethyl)acetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-cyano-N-(furan-2-ylmethyl)acetamide remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-cyano-N-(furan-2-ylmethyl)acetamide vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anticancer activity . At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . These threshold effects highlight the importance of dosage optimization in the potential therapeutic use of 2-cyano-N-(furan-2-ylmethyl)acetamide.

Metabolic Pathways

2-Cyano-N-(furan-2-ylmethyl)acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels. The compound’s impact on metabolic pathways underscores its potential as a modulator of cellular metabolism .

Transport and Distribution

The transport and distribution of 2-cyano-N-(furan-2-ylmethyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as its chemical properties and the presence of transport proteins. The compound’s ability to accumulate in specific tissues can enhance its biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide typically involves the reaction of ethyl cyanoacetate with furfurylamine. This reaction is carried out under solvent-free conditions, making it an efficient and environmentally friendly method.

Industrial Production Methods

While specific industrial production methods for 2-cyano-N-(furan-2-ylmethyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-cyano-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with different nucleophiles to form substituted derivatives.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions involving 2-cyano-N-(furan-2-ylmethyl)acetamide include chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . These reactions are typically carried out in ethanol in the presence of sodium ethylate .

Major Products Formed

The major products formed from these reactions include various thiazolidin-2-ylidene derivatives, which have shown potential biological activities .

Comparación Con Compuestos Similares

Similar Compounds

- 2-cyano-N-(2-methylphenyl)acetamide

- N-(2-furan-2-yl)ethylacetamide

Uniqueness

2-cyano-N-(furan-2-ylmethyl)acetamide is unique due to its specific structure, which includes a furan ring and a cyano group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Actividad Biológica

2-Cyano-N-(furan-2-ylmethyl)acetamide is a compound that has attracted attention in medicinal chemistry due to its unique structural features, which include a cyano group and a furan ring. This combination is believed to contribute to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the current understanding of the biological activities associated with this compound, supported by relevant studies and data.

- Molecular Formula : C9H8N2O

- Molecular Weight : Approximately 164.16 g/mol

- Structural Features : The compound contains a cyano group attached to a furan-2-ylmethyl acetamide structure, which is significant for its biological interactions.

Anticancer Properties

Research indicates that 2-cyano-N-(furan-2-ylmethyl)acetamide exhibits promising anticancer activity. Studies have shown that derivatives of this compound can interact with specific molecular targets involved in cancer cell proliferation and survival.

Case Study: Anticancer Activity Evaluation

A study conducted by Xia et al. (2021) synthesized various derivatives of 2-cyano-N-(furan-2-ylmethyl)acetamide and evaluated their cytotoxic effects against several cancer cell lines. Notably:

- IC50 Values :

- Hep-2 cell line: IC50 = 3.25 mg/mL

- P815 cell line: IC50 = 17.82 mg/mL

These results suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .

Antimicrobial Activity

The compound has also been reported to possess antimicrobial properties, which may be attributed to the furan moiety known for its pharmacological activities.

Antimicrobial Activity Assessment

A broader study examined various synthesized monomeric alkaloids, including derivatives of 2-cyano-N-(furan-2-ylmethyl)acetamide, revealing:

- Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

- Bacillus subtilis : MIC = 4.69 µM

- Staphylococcus aureus : MIC = 5.64 µM

- Escherichia coli : MIC = 13.40 µM

These findings indicate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing furan rings has been documented in several studies, suggesting that 2-cyano-N-(furan-2-ylmethyl)acetamide may exhibit similar properties. The exact mechanism remains under investigation, but it is hypothesized that the compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

While specific mechanisms of action for 2-cyano-N-(furan-2-ylmethyl)acetamide are not fully elucidated, it is believed that the compound interacts with multiple cellular targets:

- Receptor Interactions : Similar compounds have been shown to modulate receptor activity, influencing various biochemical pathways.

- Biochemical Pathways : The compound may affect pathways related to apoptosis, cell cycle regulation, and inflammatory responses .

Synthesis and Structural Analysis

The synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide typically involves multi-step procedures that can yield various derivatives with differing biological activities. Characterization techniques such as X-ray crystallography have been employed to confirm the structural integrity and bonding interactions within the molecule.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate | C11H12N2O2 | Contains an ethyl group instead of an acetamide |

| Furan-2-ylmethanethiol | C5H6OS | Lacks the cyano group; simpler structure |

| 2-Cyano-N-(furan-3-ylmethyl)acetamide | C8H8N2O2 | Similar acetamide structure but different furan position |

This table highlights the unique features of related compounds that may also exhibit biological activity .

Propiedades

IUPAC Name |

2-cyano-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICPABBXIAAASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308038 | |

| Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59749-85-8 | |

| Record name | 59749-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-cyano-N-(furan-2-ylmethyl)acetamide?

A1: 2-cyano-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. [] Its structure comprises a furan ring linked to an acetamide unit via a methylene bridge. [] Crystallographic studies revealed that the acetamide unit is inclined to the furan ring by 76.7°. []

Q2: How does the structure of 2-cyano-N-(furan-2-ylmethyl)acetamide relate to its potential antimicrobial activity?

A2: While 2-cyano-N-(furan-2-ylmethyl)acetamide itself doesn't exhibit significant antimicrobial activity, it serves as a versatile precursor for synthesizing diverse thiazole, bithiazolidinone, and pyranothiazole derivatives. [] These derivatives have demonstrated promising antibacterial and antifungal activities against various strains, including K. pneumoniae, A. fumigatus, and G. candidium. [] The furan moiety and the cyanoacetamide group are believed to play crucial roles in the observed bioactivity. []

Q3: Are there any established Structure-Activity Relationships (SAR) for derivatives of 2-cyano-N-(furan-2-ylmethyl)acetamide?

A3: Research suggests that modifications to the core structure of 2-cyano-N-(furan-2-ylmethyl)acetamide can significantly impact the antimicrobial potency and selectivity of its derivatives. For instance, the introduction of specific substituents on the thiazole, bithiazolidinone, or pyranothiazole rings derived from this compound has led to variations in their activity against different microbial strains. [] Further SAR studies are crucial to optimize the antimicrobial profile of these compounds.

Q4: What analytical methods are commonly employed to characterize and quantify 2-cyano-N-(furan-2-ylmethyl)acetamide and its derivatives?

A4: Researchers utilize a combination of techniques to characterize and quantify 2-cyano-N-(furan-2-ylmethyl)acetamide and its derivatives. These include:

- Elemental analysis: To confirm the elemental composition of the synthesized compounds. []

- Spectral data: Including NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy to elucidate the structure and functional groups present in the molecules. [, ]

- X-ray crystallography: Used to determine the three-dimensional structure and molecular packing of the compound in its crystalline form. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.